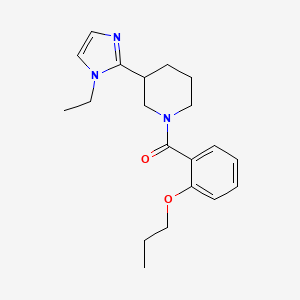
3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine, commonly known as EIP, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EIP belongs to the class of piperidine compounds and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial player in synaptic plasticity, learning, and memory. EIP has been shown to have several applications in scientific research, including as a tool to study NMDA receptor function and as a potential therapeutic agent for various neurological disorders.
Scientific Research Applications
Synthesis and Chemical Properties
A novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, synthesized through reactions involving piperidine, exhibit efficient synthesis methods and promising yields. This class of compounds, including structures related to 3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine, has been explored for their potential in various chemical reactions due to their ease of preparation and excellent yields (Goli-Garmroodi et al., 2015). These findings highlight the compound's utility in the synthesis of novel chemical entities, potentially expanding its applications in medicinal chemistry and materials science.
Antimycobacterial Activity
Research on imidazo[1,2-a]pyridine-3-carboxamide derivatives, structurally related to the compound of interest, reveals significant antimycobacterial activity. These compounds, including variations with piperidine linkers, demonstrate considerable efficacy against drug-sensitive and resistant MTB strains. This suggests a potential application of related compounds in the development of new treatments for tuberculosis (Lv et al., 2017).
Anticancer Potential
The synthesis of piperidine substituted benzothiazole derivatives and their biological evaluation have unveiled promising anticancer activities. These studies suggest that modifications to the piperidine moiety, similar to the one found in 3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine, can lead to compounds with significant therapeutic potential against various cancer cell lines. The research indicates that the structural features of these compounds play a crucial role in their biological efficacy, opening avenues for the development of novel anticancer agents (Shafi et al., 2021).
Catalytic Applications
Compounds containing the imidazol-2-ylidene unit have shown to be efficient catalysts in transesterification and acylation reactions, suggesting a potential application for related structures in catalysis. This catalytic activity is significant for the development of green chemistry processes and the synthesis of bioactive molecules. The research into these catalysts demonstrates the versatility and utility of imidazol-2-ylidene derivatives in chemical synthesis, potentially including those related to 3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine (Grasa et al., 2003).
properties
IUPAC Name |
[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-(2-propoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-3-14-25-18-10-6-5-9-17(18)20(24)23-12-7-8-16(15-23)19-21-11-13-22(19)4-2/h5-6,9-11,13,16H,3-4,7-8,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJGGJBFJWNLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NC=CN3CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5564921.png)

![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)
![2-(trans-4-hydroxycyclohexyl)-9-[(5-methyl-2-thienyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564950.png)
![N-(2-furylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5564954.png)
![8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564958.png)
![rel-(1S,5R)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5564960.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(trifluoromethyl)phenyl]amino}methylene)-4-nitrobenzenesulfonamide](/img/structure/B5564970.png)
![2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5564975.png)


![3-methyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroisoquinoline](/img/structure/B5564992.png)

